(2-Bbromo-4-methylphenyl)hydrazine hydrochloride

Description

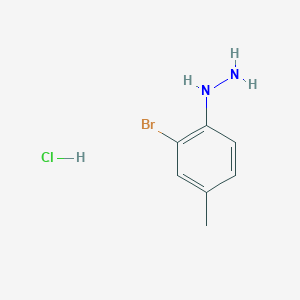

(2-Bromo-4-methylphenyl)hydrazine hydrochloride (CAS: 67156-57-4, MFCD04966805) is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀BrClN₂ and a molecular weight of 237.53 g/mol . Key properties include:

- Melting Point: 172–173°C

- Structure: A bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, with a hydrazine group (–NH–NH₂) protonated as a hydrochloride salt (Figure 1).

- Synthesis: Typically prepared via diazotization and reduction of substituted anilines or direct substitution reactions of phenylhydrazine derivatives .

Applications: This compound is utilized in the synthesis of pyrazoline derivatives, which are key intermediates in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name |

(2-bromo-4-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFPIGYCQCPEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156941-61-6 | |

| Record name | Hydrazine, (2-bromo-4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156941-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bbromo-4-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of (2-Bbromo-4-methylphenyl)hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2-Bbromo-4-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted phenyl compounds, and oxides .

Scientific Research Applications

(2-Bbromo-4-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bbromo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Analogous Hydrazine Hydrochloride Derivatives

Structural and Physical Property Comparison

The table below compares (2-Bromo-4-methylphenyl)hydrazine hydrochloride with structurally related compounds:

Key Observations:

Substituent Position and Melting Point :

- The 2-bromo substituent in (2-Bromo-4-methylphenyl)hydrazine HCl lowers its melting point (172–173°C) compared to 2-Bromophenylhydrazine HCl (189°C), likely due to steric hindrance reducing crystallinity .

- 4-Bromophenylhydrazine HCl (160–162°C) has a lower melting point than its 2-bromo analog, indicating positional effects on lattice stability .

Halogen vs. Alkyl Substituents :

Commercial Availability and Purity

- (2-Bromo-4-methylphenyl)hydrazine HCl is available at ≥98% purity (CAS: 67156-57-4), while fluorinated analogs (e.g., [2-(4-Fluorophenyl)ethyl]hydrazine HCl) are less commonly commercialized .

Biological Activity

(2-Bromo-4-methylphenyl)hydrazine hydrochloride, with the molecular formula C7H10BrClN2 and a molecular weight of 237.53 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Preparation Methods

The synthesis of (2-Bromo-4-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-4-methylphenylhydrazine with hydrochloric acid. This reaction is conducted under controlled conditions to ensure high purity and yield. The industrial production follows similar synthetic routes but utilizes larger-scale processes and reagents to enhance efficiency.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to form hydrazine derivatives.

- Substitution : The bromine atom can be substituted with other functional groups.

Major Products Formed

The major products from these reactions include various hydrazine derivatives and substituted phenyl compounds, which are significant for further applications in organic synthesis.

The mechanism of action for (2-Bromo-4-methylphenyl)hydrazine hydrochloride involves interactions with molecular targets such as enzymes and receptors. It can inhibit or activate specific biochemical pathways, leading to various effects depending on the context of its use.

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazine compounds, including (2-Bromo-4-methylphenyl)hydrazine, exhibit notable antimicrobial properties. These compounds have been synthesized and tested against various microbial strains, showing promising results in inhibiting growth.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and anticancer activities of hydrazine derivatives. For example, certain derivatives have shown significant radical scavenging activity when evaluated using the DPPH assay, surpassing the activity of ascorbic acid in some cases . Additionally, compounds derived from hydrazines have been tested against cancer cell lines such as U-87 glioblastoma and MDA-MB-231 breast cancer cells, demonstrating cytotoxic effects .

Case Studies

- Antioxidant Activity : In a study evaluating the antioxidant properties of various hydrazine derivatives, it was found that certain compounds exhibited radical scavenging activity comparable to vitamin C. This was measured using the DPPH assay, indicating their potential use as antioxidant agents in therapeutic applications .

- Anticancer Activity : A series of hydrazone derivatives were tested for their anticancer effects on glioblastoma and breast cancer cell lines. Some derivatives reduced cell viability by approximately 40%, suggesting that modifications in their structure could enhance their efficacy against specific cancer types .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.